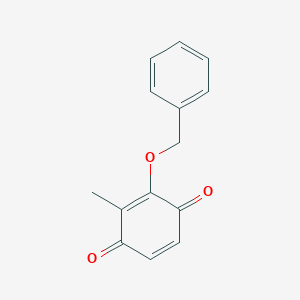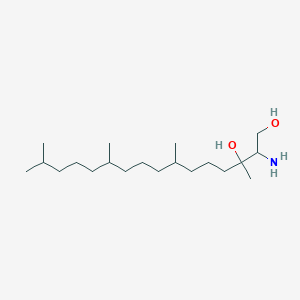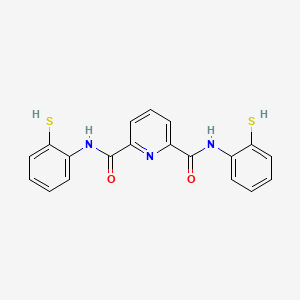
2,6-Pyridinedicarboxamide, N,N'-bis(2-mercaptophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- is a compound known for its unique chemical structure and properties. It is an excellent tridentate ligand for transition metals such as copper and nickel
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- typically involves the condensation of pyridine-2,6-dicarboxylic acid with 2-mercaptophenylamine under specific reaction conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- has several scientific research applications:
Coordination Chemistry: It serves as a ligand for transition metals, forming stable complexes.
Catalysis: The metal complexes of this compound are used as catalysts in various organic transformations.
Material Science: It is used in the synthesis of new materials with unique properties, such as molecular turnstiles and helicates.
Biological Applications: The compound’s ability to form complexes with metals makes it useful in studying metalloenzyme active sites and developing synthetic ion transporters.
作用機序
The mechanism of action of 2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- involves its ability to coordinate with metal ions through its tridentate ligand structure. This coordination can stabilize reactive species, facilitate electron transfer, and enhance catalytic activity . The molecular targets include transition metal ions, and the pathways involved are primarily related to coordination and electron transfer processes.
類似化合物との比較
Similar Compounds
2,6-Pyridinedicarboxamide: A simpler analog without the mercaptophenyl groups.
2,6-Pyridinedicarboxylic acid: The parent compound used in the synthesis of various derivatives.
2,6-Diaminopyridine: Another derivative with different functional groups.
Uniqueness
2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- is unique due to its dual thiol groups, which provide additional sites for coordination and reactivity. This makes it particularly useful in forming stable metal complexes and enhancing catalytic properties compared to its simpler analogs .
特性
CAS番号 |
223130-58-3 |
|---|---|
分子式 |
C19H15N3O2S2 |
分子量 |
381.5 g/mol |
IUPAC名 |
2-N,6-N-bis(2-sulfanylphenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C19H15N3O2S2/c23-18(21-12-6-1-3-10-16(12)25)14-8-5-9-15(20-14)19(24)22-13-7-2-4-11-17(13)26/h1-11,25-26H,(H,21,23)(H,22,24) |
InChIキー |
RUQQEQDCOYGHIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid](/img/structure/B14245292.png)
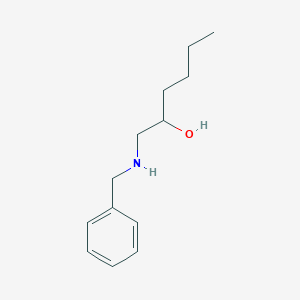

![N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide](/img/structure/B14245304.png)
![3-[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14245306.png)
![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)
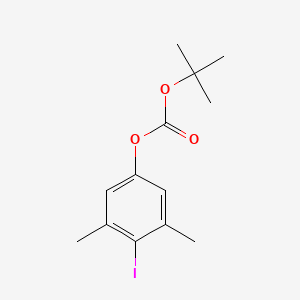
![Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-](/img/structure/B14245341.png)

